molecular formula C16H18N4S B2942162 2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole CAS No. 2380178-04-9

2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole

Cat. No. B2942162
CAS RN: 2380178-04-9
M. Wt: 298.41
InChI Key: HATMTXOALVGVIB-UHFFFAOYSA-N
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Description

The compound “2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzimidazole ring, an azetidine ring, and a thiazole ring . The benzimidazole moiety is known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole” is characterized by the presence of a benzimidazole ring, an azetidine ring, and a thiazole ring . The benzimidazole ring is a bicyclic compound consisting of the fusion of benzene and imidazole . The azetidine ring is a three-membered nitrogen-containing heterocycle, and the thiazole ring is a five-membered ring containing both sulfur and nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole” are likely to be influenced by the presence of the benzimidazole, azetidine, and thiazole rings . These rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and others .

Future Directions

The future directions for research on “2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole” could include further exploration of its biological activities, development of more efficient synthesis methods, and investigation of its potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-17-15-5-3-4-6-16(15)20(11)14-8-19(9-14)7-13-10-21-12(2)18-13/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATMTXOALVGVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

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